molecular formula C8H16N2O2 B13336071 Methyl 4-(aminomethyl)piperidine-4-carboxylate

Methyl 4-(aminomethyl)piperidine-4-carboxylate

Cat. No.: B13336071
M. Wt: 172.22 g/mol
InChI Key: UTQIHBUHDXOSGA-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(aminomethyl)piperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis and esterification . Another method includes the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of catalysts such as molybdenum disulfide ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amides, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(aminomethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings .

Biological Activity

Methyl 4-(aminomethyl)piperidine-4-carboxylate is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by an aminomethyl substituent at the 4-position and a carboxylate group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with carboxylic acids or their derivatives. Recent advancements in synthetic methodologies have facilitated the development of this compound as a precursor for more complex molecules used in drug design.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, including:

  • Acetylcholinesterase (AChE) : This enzyme is critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibitors of AChE are often explored for Alzheimer's disease therapy.
  • Histone Acetyltransferases (HATs) : Studies have shown that compounds containing the piperidine moiety can inhibit HATs, which play a role in gene expression regulation. For instance, one study reported an IC50 value of 1.6 μM for a related compound against p300-HAT, suggesting that structural modifications can enhance activity .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has been evaluated for its effectiveness against filoviruses such as Ebola and Marburg viruses. Compounds derived from this scaffold demonstrated EC50 values under 10 μM, indicating promising antiviral activity .

Case Studies

  • Alzheimer's Disease Research : In a study investigating multi-target-directed ligands (MTDLs) for Alzheimer's disease, derivatives of piperidine were shown to possess antioxidant properties and improve brain exposure, enhancing their potential as therapeutic agents .
  • Filovirus Inhibition : A series of compounds based on the piperidine framework were tested against Ebola and Marburg viruses. One notable compound exhibited significant inhibition rates, suggesting that structural variations in the piperidine ring can lead to enhanced antiviral properties .

Data Tables

The following table summarizes key findings on the biological activity of this compound and its derivatives:

Compound Target Activity IC50/EC50 Value
This compoundAChEInhibitionNot specified
Piperidine derivativep300-HATModerate inhibition1.6 μM
Piperidine analogEbola virusAntiviral activity<10 μM
Piperidinyl compoundMarburg virusAntiviral activity<10 μM

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 4-(aminomethyl)piperidine-4-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3

InChI Key

UTQIHBUHDXOSGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)CN

Origin of Product

United States

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